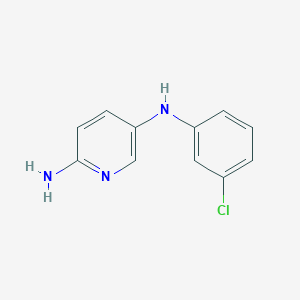

N5-(3-chlorophenyl)pyridine-2,5-diamine

Descripción

N5-(3-Chlorophenyl)pyridine-2,5-diamine (CAS: 1018503-96-2) is a heterocyclic compound featuring a pyridine core substituted with a 3-chlorophenyl group at the N5 position and an amino group at the 2,5-positions. Its molecular formula is C₁₁H₁₀ClN₃, with a molecular weight of 219.67 g/mol .

Propiedades

IUPAC Name |

5-N-(3-chlorophenyl)pyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7,15H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZMJHFMSZUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-chlorophenyl)pyridine-2,5-diamine typically involves the reaction of 3-chloroaniline with 2,5-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N5-(3-chlorophenyl)pyridine-2,5-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N5-(3-chlorophenyl)pyridine-2,5-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Reduction: Formation of reduced derivatives such as amines or hydroxylamines.

Substitution: Formation of substituted derivatives with various functional groups depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N5-(3-chlorophenyl)pyridine-2,5-diamine has been investigated for its role as a pharmacological agent due to its structural similarity to other bioactive compounds.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of pteridine reductase 1 (PTR1), an enzyme critical for the survival of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The design and synthesis of inhibitors targeting PTR1 have shown promising results, with several derivatives exhibiting significant antitrypanosomal activity in vitro and in vivo .

Cancer Therapeutics

The compound's ability to inhibit PI3 kinase and mTOR pathways has been explored as a treatment strategy for various cancers. Research indicates that derivatives of pyridine-2,5-diamines can modulate these pathways effectively, leading to reduced tumor growth in preclinical models .

Material Science

N5-(3-chlorophenyl)pyridine-2,5-diamine is also being studied for its applications in material science, particularly in the development of novel polymers and coatings.

Polymer Synthesis

The compound can serve as a building block for synthesizing functionalized polymers. Its amine groups allow for easy incorporation into polymer chains, enhancing properties such as thermal stability and chemical resistance .

Coatings and Adhesives

Due to its chemical structure, N5-(3-chlorophenyl)pyridine-2,5-diamine is being evaluated for use in coatings and adhesives that require high-performance characteristics under various environmental conditions .

Inhibitory Mechanisms Against PTR1

A detailed study investigated the binding interactions between N5-(3-chlorophenyl)pyridine-2,5-diamine derivatives and PTR1 using X-ray crystallography. The results demonstrated that specific substitutions on the pyridine ring significantly enhance binding affinity, leading to improved inhibitory potency against T. brucei .

Development of Novel Cancer Drugs

A series of pyridine-based compounds were synthesized and tested for their efficacy against cancer cell lines. The results indicated that compounds similar to N5-(3-chlorophenyl)pyridine-2,5-diamine exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiparasitic activity | Inhibits PTR1; effective against T. brucei |

| Cancer therapeutics | Modulates PI3K/mTOR pathways; reduces tumor growth | |

| Material Science | Polymer synthesis | Enhances thermal stability and chemical resistance |

| Coatings and adhesives | High-performance characteristics under environmental stress |

Mecanismo De Acción

The mechanism of action of N5-(3-chlorophenyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

N5-(3-Methoxyphenyl)Pyridine-2,5-Diamine (CAS: 1018504-79-4)

- Structure : Differs by the substitution of a methoxy (-OCH₃) group instead of chlorine at the phenyl ring.

- Properties : The methoxy group is electron-donating, increasing electron density on the phenyl ring. This may enhance solubility compared to the chloro analog but reduce electrophilic reactivity.

- Data Gap: No literature or patent data exists for this compound, highlighting a need for comparative studies .

5-N-(4-Methanesulfonylphenyl)Pyridine-2,5-Diamine

- Structure : Features a sulfonyl (-SO₂CH₃) group at the para position of the phenyl ring.

- Properties : The sulfonyl group is strongly electron-withdrawing and polar, likely improving water solubility and altering binding interactions in biological systems. Activity data remain unreported .

N5-[3-(Trifluoromethoxy)Phenyl]Pyridine-2,5-Diamine Hydrochloride

- Structure : Contains a trifluoromethoxy (-OCF₃) substituent.

- This derivative is commercially available but lacks published efficacy data .

Core Heterocycle Modifications

Compound C5 (N-(3-Chlorophenyl)-[1,2,5]Oxadiazolo[3,4-e]Tetrazolo[1,5-a]Pyrazine-5-Amine)

- Structure : Replaces the pyridine core with a fused oxadiazolo-tetrazolo-pyrazine system.

- Activity : Exhibits bactericidal effects against Bacillus subtilis and B. cereus spores, attributed to the heterocyclic system and 3-chlorophenyl group. The pyridine analog’s activity may differ due to reduced ring strain and altered hydrogen-bonding capacity .

Compound C2 (N5-(3,4-Dimethylphenyl)-N6-Isopropyl-[1,2,5]Oxadiazolo[3,4-b]Pyrazine-5,6-Diamine)

- Structure : Combines oxadiazolo-pyrazine with 3,4-dimethylphenyl and isopropyl groups.

- Activity : Bactericidal against B. subtilis at pH 5.9 but only inhibitory at pH 7.3. The dimethyl and isopropyl groups may enhance hydrophobic interactions absent in the pyridine analog .

Physicochemical and Structural Insights

- Hydrogen Bonding : The pyridine-2,5-diamine core (as seen in pyridine-2,5-diamine crystal structures) forms N–H···N hydrogen bonds, creating dimeric structures. Substituents like chloro or methoxy may modulate this network, affecting crystallinity and solubility .

- Methoxy and sulfonyl groups alter electronic profiles, impacting binding kinetics .

Actividad Biológica

N5-(3-chlorophenyl)pyridine-2,5-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

N5-(3-chlorophenyl)pyridine-2,5-diamine features a pyridine ring substituted with a chlorophenyl group and two amino groups. This unique structure is pivotal in determining its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including N5-(3-chlorophenyl)pyridine-2,5-diamine. The compound has been investigated for its efficacy against various bacterial strains.

- Mechanism of Action : The compound is believed to inhibit bacterial growth by interfering with essential metabolic processes within microbial cells. This includes binding to specific enzymes or receptors that are crucial for bacterial survival .

- Case Studies : In vitro studies demonstrated that N5-(3-chlorophenyl)pyridine-2,5-diamine exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL depending on the strain tested .

Anticancer Activity

The anticancer potential of N5-(3-chlorophenyl)pyridine-2,5-diamine has also been explored. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation .

- Research Findings : A study reported that N5-(3-chlorophenyl)pyridine-2,5-diamine significantly reduced cell viability in human colon cancer cell lines with an IC50 value of approximately 25 µM. It was noted that the compound's effectiveness was enhanced in combination with other chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of N5-(3-chlorophenyl)pyridine-2,5-diamine, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N5-(3-bromophenyl)pyridine-2,5-diamine | Bromine substitution instead of chlorine | Similar antimicrobial properties |

| N5-(3-fluorophenyl)pyridine-2,5-diamine | Fluorine substitution; may exhibit different reactivity | Potentially lower cytotoxicity |

| N5-(3-methylphenyl)pyridine-2,5-diamine | Methyl group instead of chlorine | Enhanced solubility but reduced potency |

This table illustrates how variations in substituents can influence both the chemical reactivity and biological activity of pyridine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.